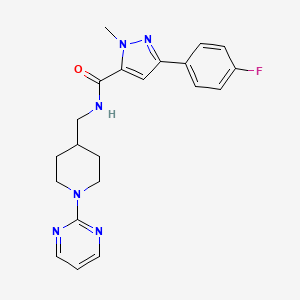
3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22FN5O, and it features a pyrazole core substituted with a fluorophenyl group and a pyrimidinyl-piperidinyl moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The pyrazole ring, in particular, is known for its role in modulating kinase activity, which is crucial in cell signaling pathways.
Potential Targets:
- Cyclin-dependent kinases (CDKs) : Compounds designed around the pyrazole scaffold have shown promise as CDK inhibitors, which are vital in cancer treatment.
- Cannabinoid Receptors : Similar structures have been explored for their effects on CB1 receptors, suggesting potential applications in obesity treatment and metabolic disorders.
Anticancer Activity
Studies have demonstrated that compounds with pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit CDK2, leading to reduced cell proliferation in various cancer cell lines. The mechanism involves the disruption of the cell cycle, specifically at the G1/S transition phase.
Anti-inflammatory Effects
In addition to anticancer properties, related pyrazole compounds have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- CDK Inhibition Studies : A study focusing on pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at the 5-position significantly enhanced selectivity and potency against CDK2 compared to CDK1. The structure-activity relationship (SAR) studies highlighted that the introduction of various substituents could fine-tune biological activity.
- Fluorinated Compounds : Research on fluorinated analogs has shown that the presence of fluorine can increase metabolic stability and bioavailability. A recent investigation into trifluoromethyl-containing drugs indicated improved binding affinity to target proteins, which may be applicable to our compound of interest.
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | 3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)... | 0.5 | CDK2 |
| Anti-inflammatory | Related pyrazole derivative | 0.8 | TNF-alpha inhibition |
| Cannabinoid Activity | Similar structure | 0.6 | CB1 receptor |
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-27-19(13-18(26-27)16-3-5-17(22)6-4-16)20(29)25-14-15-7-11-28(12-8-15)21-23-9-2-10-24-21/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNMAQQSHXRFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














